8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo group and subsequent functionalization to add the methoxy, dimethyl, and piperazino groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyrrolo Group Introduction: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Functional Group Addition: The methoxy and dimethyl groups are introduced via alkylation reactions, while the piperazino group is added through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-methoxy-11,11-dimethyl-9-[(4-propanoylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C22H27N3O4/c1-5-18(26)24-8-6-23(7-9-24)13-14-12-22(2,3)25-19-16(14)10-15(29-4)11-17(19)20(27)21(25)28/h10-12H,5-9,13H2,1-4H3 |
InChI Key |
AHFHBKVCNBKEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)OC)(C)C |
Origin of Product |
United States |
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